Glycylalanine
Description
Historical Context of Dipeptide Studies
The study of dipeptides has a long history intertwined with the broader investigation of protein chemistry and the nature of the peptide bond. Early research focused on the synthesis and basic chemical properties of these simple units. Understanding how amino acids link together to form peptides was a crucial step in deciphering the structure and function of proteins. Dipeptides like glycylalanine provided early, manageable systems to explore the characteristics of the peptide bond and the conformational possibilities of short amino acid sequences.
This compound as a Model System in Biochemical and Biophysical Investigations
This compound's simplicity makes it an ideal model system for exploring fundamental biochemical and biophysical phenomena relevant to proteins. Researchers utilize it to gain insights into properties such as hydration, conformational dynamics, and interactions with other molecules. Studies involving techniques like molecular dynamics simulations have investigated the hydration structure of this compound, comparing different force fields to reproduce experimental data and understand the molecule's behavior in water tandfonline.com. Other biochemical studies have used this compound to investigate peptide behavior under various conditions, including hydrothermal environments and radical reactions smolecule.comacs.orgrsc.org.
Protein folding is a complex process where a linear polypeptide chain acquires its three-dimensional structure. This compound, as a minimal peptide unit, is significant in protein folding studies because it allows researchers to investigate the intrinsic conformational preferences of amino acid pairs and the influence of the local environment on these preferences. While this compound itself does not "fold" in the same way a protein does, studies on its conformational flexibility and interactions provide foundational knowledge applicable to understanding the forces and pathways involved in protein folding. Researchers use such simple systems to investigate folding pathways, rates, and factors influencing stability in a simplified context before tackling the complexity of full proteins smolecule.com. The study of small peptide fragments, including dipeptides, has been proposed as a way to understand how glycosylation might affect protein folding pathways nih.gov.
Protein-protein interactions (PPIs) are crucial for virtually all cellular processes. Understanding how proteins recognize and bind to each other is vital for biological research and drug development nih.govconsensus.appmdpi.com. This compound's simple structure allows for controlled studies of its interactions with other molecules, including metal ions and potentially other amino acids or peptides. This helps in understanding the basic mechanisms of molecular recognition and binding interfaces at a fundamental level smolecule.com. While this compound is a very small model, insights gained from studying its interactions can inform the understanding of the forces and specific contacts that drive larger protein-protein associations. Studies on the interaction of dipeptides, including this compound, with metal complexes, such as gold(III), provide insights into their behavior in biological systems and potential applications researchgate.net.
Significance in Protein Folding Studies
Current Research Landscape and Future Directions
Current research utilizing this compound continues to explore its fundamental properties and interactions using advanced computational and experimental techniques. Density functional theory computations, for instance, have been used to study the effect of hydration on the structure of this compound conformers researchgate.net. Molecular dynamics simulations are also employed to understand its solvation behavior tandfonline.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZXBVLAVMBEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919063 | |
| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |
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Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-77-2, 691-81-6, 3695-73-6, 2325-50-0 | |
| Record name | Glycylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-77-2 | |
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| Record name | N-Glycylalanine | |
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| Record name | NSC522445 | |
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| Record name | Glycylalanine | |
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| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |
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| Record name | N-glycyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.950 | |
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| Record name | Glycyl-DL-alanine | |
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| Record name | GLYCYLALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L9158R9G | |
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Synthesis and Derivatization Methodologies for Glycylalanine
Chemical Synthesis Approaches
Chemical synthesis of glycylalanine can be performed using either solid-phase or solution-phase techniques. egyankosh.ac.in
Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for peptide synthesis that involves the stepwise assembly of amino acids on an insoluble solid support, typically a resin. smolecule.combachem.com This method simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing steps, with the growing peptide chain remaining attached to the solid phase. bachem.compubkamrupcollege.co.in
Automated SPPS Techniques
The solid-phase nature of the Merrifield method lends itself well to automation. Automated SPPS techniques utilize instruments that perform the repetitive cycles of deprotection, washing, coupling of the next protected amino acid, and subsequent washing steps. gcwgandhinagar.compubkamrupcollege.co.in This automation allows for the rapid and efficient synthesis of peptides. bachem.comnih.gov Different protecting group strategies, such as Boc or 9-fluorenylmethoxycarbonyl (Fmoc), can be employed in automated SPPS. bachem.comnih.gov For instance, Fmoc-based protocols are well-suited for continuous-flow SPPS systems. bachem.com
Manual SPPS Procedures
While automated systems are prevalent for longer or multiple peptide syntheses, manual SPPS procedures are also utilized, particularly for shorter peptides or in research settings where specialized conditions are explored. Manual SPPS involves performing each step of the synthesis cycle (deprotection, washing, coupling, washing) manually on the solid support. This allows for greater flexibility and control over reaction conditions.
Solution-Phase Synthesis
Direct Condensation Reactions of Amino Acids
The formation of a peptide bond between glycine (B1666218) and alanine (B10760859) involves a condensation reaction with the elimination of a water molecule. egyankosh.ac.insmolecule.comresearchgate.net Directly reacting glycine and alanine in solution without specific control can lead to the formation of multiple dipeptides (Gly-Ala, Ala-Gly, Gly-Gly, Ala-Ala) as well as higher peptides, due to the presence of both amino and carboxyl groups in each amino acid. egyankosh.ac.in
To achieve the selective synthesis of this compound via solution-phase methods, protecting groups are crucial. gdckathua.comgcwgandhinagar.comuniurb.it For example, the amino group of glycine can be protected (e.g., with a Boc or benzyloxycarbonyl (Z) group), and the carboxyl group of alanine can be protected (e.g., as a benzyl (B1604629) ester). gcwgandhinagar.com The protected amino acids are then coupled using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). gcwgandhinagar.com DCC facilitates the formation of the peptide bond by activating the carboxyl group of the protected amino acid. gcwgandhinagar.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with coupling agents like DCC to suppress racemization and improve coupling efficiency. wikipedia.orgcoreyorganics.com After the peptide bond is formed, the protecting groups are removed to yield the desired this compound dipeptide. gcwgandhinagar.com
Here is a simplified representation of a solution-phase synthesis approach for this compound using Boc and benzyl protecting groups and DCC as a coupling agent:
Step 1: Protection
Protect the amino group of Glycine (e.g., Boc-Gly-OH). gcwgandhinagar.comwikipedia.orgontosight.ai
Protect the carboxyl group of Alanine (e.g., Ala-OBn). gcwgandhinagar.com
Step 2: Coupling
React Boc-Gly-OH with Ala-OBn in the presence of a coupling agent like DCC. gcwgandhinagar.com
Boc-Gly-OH + Ala-OBn + DCC → Boc-Gly-Ala-OBn + Dicyclohexylurea (DCU) gcwgandhinagar.com
Step 3: Deprotection
Remove the Boc protecting group from the N-terminus (e.g., using trifluoroacetic acid). wikipedia.orgresearchgate.net
Remove the benzyl protecting group from the C-terminus (e.g., by hydrogenolysis). gcwgandhinagar.com
Boc-Gly-Ala-OBn → Gly-Ala-OBn → Gly-Ala
This controlled approach ensures the formation of the specific Gly-Ala peptide bond.
| Synthesis Method | Key Characteristics | Advantages | Disadvantages |
| Solid-Phase Peptide Synthesis | Peptide built on a solid support; stepwise addition of protected amino acids. bachem.com | Simplified purification; amenable to automation; higher yields for longer peptides. bachem.compubkamrupcollege.co.inutexas.edu | Requires specialized resins and linkers; potential for incomplete reactions. |
| Solution-Phase Synthesis | Reactions carried out in homogeneous solution; intermediates may be isolated. gdckathua.comgoogle.com | Can be suitable for small-scale synthesis; potentially easier scale-up for some peptides. | Requires purification after each step; can lead to by-products without protection. egyankosh.ac.ingcwgandhinagar.com |
N-Protection and C-Activation Strategies
Peptide synthesis strategies typically involve the protection of the α-amino group of one amino acid and the α-carboxyl group of the other to ensure that the peptide bond forms specifically between the desired residues and to prevent unwanted side reactions or polymerization egyankosh.ac.in. Common N-protection groups include the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group nih.govnih.govdresden-technologieportal.de. These groups can be selectively removed under specific conditions after the peptide bond is formed egyankosh.ac.in.
C-activation strategies involve modifying the carboxyl group to make it more reactive towards the amine group. This can be achieved using various coupling reagents that form activated esters or other reactive intermediates egyankosh.ac.in. The choice of activation strategy depends on the specific amino acids being coupled and the desired reaction conditions.
Traditional peptide synthesis often proceeds from the C-terminus to the N-terminus, requiring excess N-carbamate-protected amino acids and condensation reagents to minimize epimerization nih.gov. However, alternative N-to-C elongation strategies are being explored, utilizing catalytic peptide thioacid formation and oxidative peptide bond formation with main chain-unprotected amino acids under aerobic conditions nih.gov. These methods aim to reduce chemical waste and simplify protecting group manipulations nih.gov.
Synthesis of this compound Analogues and Derivatives
The synthesis of this compound analogues and derivatives involves structural modifications to the parent dipeptide to alter its properties, such as metabolic stability, bioavailability, or biological activity nih.gov. These modifications can include alterations to the peptide backbone, incorporation of non-proteinogenic amino acids, or cyclization nih.govresearchgate.net.
Glycyl-L-Alanine Hydroiodide Synthesis
Glycyl-L-alanine hydroiodide monohydrate is a dipeptide hydrohalide that has been synthesized and studied for its crystal structure and physical properties, including pyroelectricity and optical second harmonic generation mdpi.compreprints.orgdntb.gov.uanih.gov. One method for its synthesis involves starting with benzyloxycarbonyl-glycyl-L-alanine methyl ester and treating it with an excess of iodine hydride (HI) at room temperature mdpi.compreprints.org. Another approach involves the synthesis from the cyclic dipeptide cyclo-glycyl-L-alanine with hydroiodic acid in an aqueous solution at room temperature mdpi.compreprints.orgdntb.gov.ua. Crystals obtained from these methods have been characterized, and different polymorphs have been reported mdpi.compreprints.orgdntb.gov.ua.
Synthesis of Modified this compound Peptidomimetics
Modified this compound peptidomimetics are designed to mimic the structural and functional aspects of the dipeptide while often possessing improved properties nih.gov. These can involve replacing the amide bond with surrogates or incorporating unnatural amino acids nih.govnih.gov. Solid-phase synthesis is a powerful tool for the rapid access to libraries of peptidomimetics mdpi.com.
Research has explored the synthesis of this compound derivatives with modified backbones or the incorporation of non-natural amino acids. For example, studies have described the synthesis of C-glycosyl amino acids and peptides, which are metabolically stable mimics of native glycoproteins nih.govnih.gov. These syntheses can involve photocatalyzed reactions or nickel-catalyzed reductive hydroglycosylation of alkyne derivatives of amino acids and peptides with glycosyl bromides nih.govnih.gov.
Other modifications include the introduction of allylic side chains onto amino acids, which can then be used in the synthesis of cyclic peptides researchgate.net. Peptidomimetics based on heterocycles, such as piperazine (B1678402) derivatives, have also been synthesized using solid-phase strategies mdpi.com.
Enzymatic Synthesis Methods
Enzymatic synthesis offers an alternative approach to the chemical synthesis of peptides, often providing advantages such as high specificity and milder reaction conditions . Enzymes like proteases and peptidases can be utilized to catalyze the formation of peptide bonds . Immobilized enzymes can enhance the efficiency and yield of the synthesis process . While the provided search results mention enzymatic synthesis in the context of other peptides or general dipeptide formation google.com, specific detailed research findings on the enzymatic synthesis of this compound itself were not extensively detailed in the provided snippets. However, the general principle involves using enzymes to facilitate the condensation of glycine and alanine.
Synthesis of Glycyl-D-Alanine and Stereoisomers
This compound exists as different stereoisomers depending on the chirality of the alanine residue. Glycyl-L-alanine is formed from glycine and L-alanine, while Glycyl-D-alanine is formed from glycine and D-alanine. The synthesis of Glycyl-D-alanine follows similar principles to the synthesis of Glycyl-L-alanine but utilizes D-alanine as a starting material instead of L-alanine.
The synthesis of peptides containing D-amino acids is relevant in the development of peptidomimetics and pharmaceuticals, as the presence of D-amino acids can influence metabolic stability and biological activity researchgate.netgoogle.com. Standard peptide synthesis methods, including solid-phase synthesis, can be adapted for the incorporation of D-amino acids dresden-technologieportal.degoogle.com. The stereochemistry of the amino acid precursors is crucial in determining the final stereochemistry of the dipeptide product pdx.edu.
While specific detailed synthetic procedures solely for Glycyl-D-alanine were not prominently featured in the provided snippets, the general methodologies for peptide synthesis using N-protection, C-activation, and enzymatic approaches are applicable to the synthesis of stereoisomers by employing the appropriate chiral form of alanine (L or D). The synthesis of Glycyl-DL-alanine, a mixture of Glycyl-L-alanine and Glycyl-D-alanine, has also been referenced nih.gov.
Structural and Conformational Analysis of Glycylalanine
Crystallographic Studies
Single Crystal X-Ray Diffraction Analysis
Single crystal X-ray diffraction (XRD) analysis has been employed to determine the crystal structure of Glycylalanine. For instance, studies on Glycyl-L-alanine have shown that it crystallizes in the orthorhombic system. jocpr.com Specifically, the space group P2₁2₁2₁ has been reported for Glycyl-L-alanine crystals. jocpr.comnih.gov This space group is non-centrosymmetric, a characteristic relevant for materials exhibiting properties like second harmonic generation (SHG) and piezoelectricity. jocpr.comdntb.gov.ua
Unit cell parameters determined by single crystal XRD provide the dimensions and angles of the repeating unit within the crystal lattice. For pure Glycyl-L-alanine, reported lattice parameters include a = 9.690 Å, b = 9.565 Å, and c = 7.436 Å, with a unit cell volume of V = 690 ų. jocpr.com Variations in these parameters have been observed in doped crystals, such as those containing thiourea. jocpr.com
The crystal structure reveals the molecular conformation and the network of hydrogen bonds. In one polymorph of glycyl-L-alanine hydroiodide monohydrate, the main chain of the molecule exhibits an almost planar trans conformation around certain bonds. mdpi.com The supramolecular arrangement shows layers of iodide anions and peptide cations held together by interactions including N-H...I⁻ hydrogen bonds. mdpi.com
Table 1: Selected Crystallographic Data for Glycyl-L-Alanine
| Parameter | Value (Pure Glycyl-L-Alanine) | Value (Thiourea-Doped Glycyl-L-Alanine) | Space Group | Crystal System |
| a (Å) | 9.690 | 9.695 | P2₁2₁2₁ | Orthorhombic |
| b (Å) | 9.565 | 9.564 | P2₁2₁2₁ | Orthorhombic |
| c (Å) | 7.436 | 7.437 | P2₁2₁2₁ | Orthorhombic |
| Volume (ų) | 690 | 710 | P2₁2₁2₁ | Orthorrhombic |
Note: Data compiled from reference jocpr.com. Slight variations in reported values may exist depending on the specific study and conditions.
Single crystal X-ray diffraction is considered a definitive method for structural analysis, particularly for well-ordered crystalline samples. researchgate.net
Polymorphism in this compound Crystals
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. This phenomenon is observed in peptides, including this compound, where molecular flexibility can lead to different crystalline arrangements depending on the crystallization conditions. mdpi.commt.com Different polymorphs of a compound have the same chemical composition but distinct crystal lattices, resulting in variations in physical properties such as melting point, solubility, and spectroscopic characteristics. mt.comspectroscopyonline.com
Studies have reported on polymorphs of Glycyl-L-alanine hydroiodide monohydrate. dntb.gov.uamdpi.com One such polymorph crystallizes in the polar space group P2₁, with two molecules per unit cell. dntb.gov.uamdpi.com The crystal structure of different polymorphs can vary in the arrangement and interactions of molecules, influencing properties like pyroelectricity and optical second harmonic generation. dntb.gov.uamdpi.com The melting behavior of polymorphs can also differ, suggesting that the crystalline form can retain a "memory" of its initial state. dntb.gov.ua
While the provided sources discuss polymorphism in the context of this compound derivatives (like the hydroiodide monohydrate) and related amino acids (like glycine), direct detailed information on multiple polymorphic forms of this compound itself from single crystal studies within the search results is limited. However, the principle of polymorphism due to molecular flexibility in peptides is established and relevant to this compound. mdpi.com
Spectroscopic Characterization
Spectroscopic techniques provide complementary information to crystallography by probing the vibrational, rotational, and electronic energy levels of molecules. These methods are invaluable for confirming structural features, identifying functional groups, and studying molecular dynamics in different phases.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and studying molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending modes of its chemical bonds, such as N-H, C=O (amide I and carboxyl), C-N, and C-H. nih.govmathnet.ru
Studies have utilized FTIR (Fourier-Transform Infrared) and ATR-IR (Attenuated Total Reflectance Infrared) techniques to analyze this compound. nih.govnih.gov The positions and intensities of the IR bands are sensitive to the molecular conformation and hydrogen bonding network within the sample. For instance, the amide I band (primarily C=O stretching) and amide II band (primarily N-H bending and C-N stretching) are particularly informative about the peptide bond conformation. researchgate.net
In the context of metal complexes of this compound, IR spectroscopy has been used to confirm coordination through specific functional groups like the amino group, amide nitrogen, and carboxylate group. researchgate.netcapes.gov.br Changes in the IR spectra upon complex formation indicate the involvement of these groups in binding to the metal center. researchgate.netcapes.gov.br
Table 2: Characteristic IR Absorption Bands for this compound (Illustrative)
| Functional Group/Vibration | Approximate Wavenumber Range (cm⁻¹) |
| N-H stretching | ~3300-3500 |
| C=O stretching (Amide I) | ~1630-1695 |
| N-H bending (Amide II) | ~1500-1550 |
| C=O stretching (Carboxyl) | ~1700-1750 |
| C-N stretching | ~1000-1200 |
Note: Specific band positions can vary depending on the physical state (solid, solution), hydrogen bonding, and experimental conditions. Data is illustrative based on general peptide IR characteristics and mentions in sources nih.govresearchgate.netmathnet.ru.
Linear-dichroic infrared (IR-LD) spectroscopy has also been applied to study the structural properties of this compound in the solid state, providing detailed experimental assignments of IR bands and insights into local structure. researchgate.netcapes.gov.br
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution and solid states by probing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. oup.com
¹H NMR and ¹³C NMR spectra of this compound provide information about the chemical environment of hydrogen and carbon atoms, respectively. nih.govoup.com The chemical shifts and coupling constants observed in NMR spectra are characteristic of the specific amino acid residues (glycine and alanine) and the peptide bond. oup.com
NMR spectroscopy has been used to study the coordination of this compound to metal ions, such as Au(III). researchgate.netcapes.gov.br Changes in the chemical shifts of protons and carbons upon complex formation can indicate the binding sites of the peptide to the metal center. researchgate.netcapes.gov.br
NMR studies of peptides, including those containing glycine (B1666218) and alanine (B10760859), help in understanding the influence of peptide bond formation on the chemical shifts of α-protons and carbons. oup.com
Table 3: Illustrative NMR Data for this compound (Typical Chemical Shifts)
| Nucleus | Residue | Type of Proton/Carbon | Approximate Chemical Shift (ppm) |
| ¹H | Glycine | α-CH₂ | ~3.5-4.0 |
| ¹H | Alanine | α-CH | ~4.0-4.5 |
| ¹H | Alanine | β-CH₃ | ~1.2-1.6 |
| ¹³C | Glycine | α-CH₂ | ~40-45 |
| ¹³C | Alanine | α-CH | ~50-55 |
| ¹³C | Alanine | β-CH₃ | ~15-20 |
| ¹³C | Peptide | Amide C=O | ~170-175 |
| ¹³C | C-terminus | Carboxyl C=O | ~175-180 |
Note: Specific chemical shifts are highly dependent on solvent, pH, temperature, and concentration. Data is illustrative based on general amino acid and peptide NMR characteristics and mentions in sources nih.govresearchgate.netcapes.gov.broup.com.
PubChem provides access to 1D ¹H and ¹³C NMR spectra for DL-Glycylalanine. nih.gov
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species with unpaired electrons, such as free radicals and transition metal ions.
ESR spectroscopy has been applied to investigate the behavior of this compound in the presence of paramagnetic metal ions, particularly copper(II). Studies on copper(II) complexes with this compound have utilized ESR to understand the coordination environment of the copper ion and how it changes with pH. The ESR spectra provide information about the g-values and hyperfine coupling constants, which are sensitive to the geometry and bonding around the metal center.
ESR studies can also be used to detect and characterize radical species formed during processes like radiolysis of peptides. unt.edunih.govosti.gov While direct ESR studies on this compound radicals were not extensively detailed in the search results, related studies on amino acids and other peptides highlight the utility of ESR in identifying radical products and understanding reaction mechanisms involving unpaired electrons in these systems. unt.edunih.govosti.gov For instance, ESR has been used to study electron attachment to glycine methyl ester and N-acetylalanylalanine methyl ester, leading to the formation of various radicals. nih.gov
Solid Reflectance Spectroscopy
Solid reflectance spectroscopy, particularly in the UV-Vis and infrared regions, can provide insights into the electronic and vibrational structure of solid samples. While detailed studies focusing solely on the solid-state reflectance spectrum of free this compound for conformational analysis are not extensively reported in the provided search results, solid reflectance spectroscopy has been utilized in the characterization of metal complexes involving peptides, including this compound. This technique can be applied to study the light absorption properties of solid samples and gain information about the structure and coordination state of metal ions within peptide complexes. researchgate.netuniversallab.orgpan.olsztyn.plnist.gov For instance, solid reflectance spectroscopy has been employed alongside other spectroscopic methods like infrared and electron spin resonance (ESR) to elucidate the structures of vanadyl(IV) complexes synthesized with ligands including amino acids and folic acid. researchgate.net In the context of peptides complexed with metals, shifts in characteristic vibrational bands observed in infrared spectra, which can be related to solid reflectance measurements, can indicate coordination sites and structural changes upon complex formation. researchgate.net Attenuated Total Reflectance (ATR) infrared spectroscopy, a related technique applicable to solid or liquid samples, has been used to study Glycyl-L-alanine in aqueous solutions, providing information on its vibrational modes in a solvated environment. nih.gov
Computational Structural Studies
Computational methods play a crucial role in understanding the conformational landscape and solvation behavior of this compound at an atomic level. These techniques allow for the exploration of potential energy surfaces, the simulation of molecular motion over time, and the investigation of interactions with solvent molecules.
Molecular Mechanics (MM) Calculations
Molecular Mechanics (MM) calculations utilize classical physics principles and empirical force fields to estimate the potential energy of a molecular system based on its atomic coordinates. While not providing the electronic detail of quantum mechanical methods, MM is computationally efficient and often used for initial conformational searches or as the potential energy function in molecular dynamics simulations of larger systems. For instance, the MMFF94s force field has been employed in conformational analysis software to generate possible conformers of peptides, which can then be further refined using more computationally intensive methods like Density Functional Theory. Classical force fields like AMBER and CHARMM, which are based on molecular mechanics principles, are widely used in molecular dynamics simulations of peptides and proteins, including studies on this compound. tandfonline.comtandfonline.comtandfonline.comresearchgate.net
Density Functional Theory (DFT) Computations
Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of a system, providing a more accurate description of bonding and energetics compared to MM. DFT computations have been extensively applied to study this compound, particularly concerning its interaction with water molecules and the relative stability of its neutral and zwitterionic forms. Studies using DFT have investigated the effect of stepwise hydration on the structures and stability of various conformers of both neutral and zwitterionic this compound clusters. smsjournals.comresearchgate.netresearchgate.net These calculations indicate that the zwitterionic form becomes more stable than the neutral counterpart upon complexation with a sufficient number of water molecules, typically starting from six water molecules. smsjournals.comresearchgate.net DFT is also used to analyze hydrogen bonding interactions within these hydrated complexes, examining parameters like bond lengths and charge density properties. smsjournals.comresearchgate.net Different DFT methods and basis sets, such as M05-2X/6-31+G(d) and B3LYP with various basis sets, have been employed in these studies to explore the potential energy surface and characterize minimum energy conformers. researchgate.netaip.orgnih.gov DFT calculations have also supported spectroscopic studies, for example, in investigating the photodissociation of aqueous dipeptides like this compound upon deep ultraviolet irradiation. aip.orgnih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, allowing researchers to observe conformational changes and interactions with the environment. MD simulations have been widely used to study the dynamic behavior and solvation of this compound in aqueous solution. tandfonline.comtandfonline.comtandfonline.comresearchgate.nettandfonline.comnih.gov
MD simulations are a powerful tool for investigating the hydration structure of this compound in water at an atomistic level. tandfonline.comtandfonline.comtandfonline.com These simulations involve placing the dipeptide in a box of water molecules and simulating their interactions over time using defined force fields. Radial distribution functions (RDFs) and hydration numbers are commonly calculated from MD trajectories to characterize the distribution and number of water molecules around different parts of the dipeptide, such as the backbone carbonyl (CO) and amide (NH) groups, and the amino and carboxylate termini. tandfonline.comtandfonline.com These computational results are often compared with data from other theoretical methods, such as Car-Parrinello Molecular Dynamics (CPMD), and available experimental data to validate the simulations and force fields. tandfonline.comtandfonline.comtandfonline.com Studies have shown that MD simulations can reproduce many features of the hydration structure of this compound. tandfonline.comtandfonline.com The influence of the initial conformation of this compound on its hydration structure has also been explored through MD simulations. tandfonline.com The preference for the zwitterionic form of this compound in aqueous solution, compared to the neutral form which is stable in the gas phase, is supported by theoretical investigations utilizing MD simulations alongside quantum chemistry calculations, highlighting the significant role of solvation in determining the dominant species in solution. iastate.edumdpi.com
The accuracy of MD simulations relies heavily on the quality of the force fields used to describe the interactions between atoms. Several widely used force fields, including AMBER, CHARMM, and AMOEBAPRO, have been applied and validated in MD simulations of this compound. tandfonline.comtandfonline.comtandfonline.comresearchgate.net Traditional fixed-charge force fields like AMBER and CHARMM have been shown to reproduce many features of the hydration structure and can describe an averaged chemical environment around the dipeptide. tandfonline.comtandfonline.com The AMOEBAPRO force field, which is a polarizable force field, offers the advantage of capturing changes in the local environment that occur due to conformational transitions, a capability generally lacking in fixed-charge models. tandfonline.comtandfonline.comresearchgate.netnih.gov Comparisons between simulations using these different force fields and with CPMD or experimental data help in validating their performance for specific properties, such as hydration numbers and radial distribution functions. tandfonline.comtandfonline.com Development and testing of these force fields are ongoing areas of research, with studies on peptides like this compound contributing to their refinement and validation for biological simulations. researchgate.netresearchgate.netnih.gov
Table 1: Representative Hydration Numbers from MD Simulations
| Functional Group | AMOEBAPRO Hydration Number | AMBER Hydration Number | CHARMM Hydration Number | CPMD/Experimental Range |
| Backbone CO | 1.48 tandfonline.com | 1.34 tandfonline.com | 1.41 tandfonline.com | 1.1 - 1.6 tandfonline.com |
| Backbone NH | 0.91 tandfonline.com | 0.88 tandfonline.com | 0.88 tandfonline.com | ~1.0 ± 0.2 tandfonline.com |
| Amino Group Hydrogen | 1.33 tandfonline.com | 1.25 tandfonline.com | 1.17 tandfonline.com | ~1.00 (Glycine) tandfonline.com |
Conformational Energy Landscape Analysis
The conformational energy landscape of a molecule describes the potential energy as a function of its possible spatial arrangements. For peptides like this compound, understanding this landscape is vital for predicting stable conformations and the transitions between them nih.govyale.edu. Computational studies, including density functional theory (DFT) calculations and molecular dynamics simulations, are frequently employed to explore the conformational space of this compound tandfonline.comtandfonline.comresearchgate.net.
Research indicates that the conformational preferences of this compound can be influenced by its environment, such as the presence of water molecules tandfonline.comtandfonline.comresearchgate.net. Studies on hydrated this compound clusters using DFT computations have explored the energy landscapes of various conformers in both neutral and zwitterionic forms researchgate.netresearchgate.net. These analyses suggest that the relative stability of neutral and zwitterionic conformers can change with increasing hydration researchgate.netresearchgate.net. For instance, one study found that the most stable neutral conformer was significantly lower in energy than its zwitterionic counterpart in the gas phase, but zwitterionic complexes became more stable starting with six water molecules researchgate.netresearchgate.net. The exploration of the energy landscape often involves identifying local and global energy minima corresponding to stable conformations yale.eduucl.ac.uk.
Analysis of Hydrogen Bonding Networks
Hydrogen bonding plays a critical role in determining the structure and stability of peptides researchgate.netuni-bayreuth.de. The analysis of hydrogen bonding networks in this compound involves identifying the types, strengths, and arrangements of hydrogen bonds, both intramolecular (within the molecule) and intermolecular (between this compound molecules or with solvent molecules) researchgate.netuni-bayreuth.demdpi.com.
Studies utilizing techniques such as quantum chemical calculations and molecular dynamics simulations have provided detailed information on the hydrogen bonding in this compound tandfonline.comtandfonline.comresearchgate.net. For example, analyses of hydrated this compound complexes have examined the hydrogen bonding interaction energies researchgate.netresearchgate.net. Theories such as Bader's Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) have been applied to analyze these hydrogen bonds, revealing insights into their nature and strength tandfonline.comresearchgate.netresearchgate.net. In hydrated complexes, specific bonds like N-H (amino group)-Ow and O15-H16… Ow bonds have been observed to be relatively short with higher values of charge density properties, indicating stronger interactions researchgate.net. The network of hydrogen bonds involving water molecules is considered crucial in altering the molecular properties and conformations of both neutral and zwitterionic this compound researchgate.netresearchgate.net. In crystal structures of this compound derivatives, a hierarchy of hydrogen bond strengths has been found, with those between oppositely charged amine and carboxy functional groups being the strongest researchgate.net.
Electronic Structure Analysis
Electronic structure analysis of this compound provides information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical reactivity, spectroscopic properties, and interactions researchgate.netmdpi.com. Techniques such as density functional theory (DFT) and ab initio quantum chemical calculations are commonly used for this purpose researchgate.nettandfonline.comresearchgate.netnih.gov.
Biochemical Roles and Metabolic Pathways Involving Glycylalanine
Glycylalanine as a Metabolite
This compound has been identified as a metabolite with potential involvement in various biological processes. smolecule.com While its specific functions are still being investigated, it is believed to play a role in cellular metabolism and protein synthesis. smolecule.com Glycyl-L-alanine, specifically, is noted to have a role as a metabolite. nih.gov Glycyl-D-alanine, however, is not considered a naturally occurring metabolite and is typically found in individuals exposed to the compound or its derivatives, placing it within the human exposome.
Role in Cellular Metabolism
This compound is thought to contribute to cellular metabolism. smolecule.com Dipeptides in general can have diverse functions within biological systems, potentially acting as neurotransmitters or hormones, or participating in immune responses. ontosight.ai The breakdown of this compound through hydrolysis yields its constituent amino acids, glycine (B1666218) and alanine (B10760859), which can then be utilized in various metabolic pathways, including the tricarboxylic acid (TCA) cycle and the synthesis of other biomolecules. Studies on bacterial metabolism, such as in Salmonella enterica serovars, have shown that this compound can be utilized as a metabolite, with differences observed in utilization rates under varying conditions of temperature and oxygen availability. plos.org
Contribution to Protein Synthesis and Turnover
This compound is believed to contribute to protein synthesis. smolecule.com As a dipeptide, it is a fundamental unit that can be formed during protein breakdown (turnover) or potentially incorporated into larger peptide chains through condensation reactions. smolecule.comncert.nic.in The hydrolysis of this compound back into glycine and alanine is a process facilitated by peptidases, which are enzymes involved in breaking down proteins and peptides. bartleby.com The resulting free amino acids are essential for the synthesis of new proteins. bartleby.com
Interactions with Biomolecules
The structure of this compound allows it to interact with other biomolecules, influencing biochemical pathways. smolecule.com this compound can serve as a model dipeptide for studying protein folding and interactions. smolecule.com Its simple structure allows for modifications to investigate interactions with other proteins, which is relevant in areas like drug development. smolecule.com Studies have explored the interactions of this compound with metal complexes, such as gold(III), where the dipeptide can coordinate to the metal center. researchgate.net These interactions are relevant to understanding the biological effects of such complexes. researchgate.net Additionally, the interaction of this compound with water molecules has been studied computationally to understand the effects of hydration on its structure and stability. researchgate.net
Hydrolysis and Cyclodehydration Pathways
This compound can undergo hydrolysis and cyclodehydration reactions. smolecule.com
Formation of Diketopiperazines
Diketopiperazines can be formed via the cyclodehydration of dipeptides, including this compound. researchgate.net This process involves the formation of a cyclic structure with the removal of water. The formation of diketopiperazines has been observed under various conditions, including hydrothermal treatment of dipeptides. researchgate.net Studies on the kinetics of diketopiperazine formation using model peptides have shown that the primary sequence of the peptide can influence the rate of this reaction. nih.gov While the search results mention the formation of diketopiperazines from dipeptides, specific detailed research findings solely focused on the formation of diketopiperazines from this compound in isolation were not extensively detailed, beyond the general principle that cyclodehydration of dipeptides leads to diketopiperazines and this compound is a dipeptide that undergoes this. researchgate.net
Hydrothermal Decomposition Studies
Hydrothermal decomposition studies of dipeptides, including this compound, have been conducted to understand their behavior under high temperature and pressure in the presence of water. researchgate.net These studies have shown that dipeptides can undergo hydrolysis, breaking down into their constituent amino acids. researchgate.net Cyclodehydration, leading to the formation of diketopiperazines, is another reaction observed under hydrothermal conditions. researchgate.net The reaction pathway under hydrothermal conditions is thought to involve consecutive reversible reactions between cyclodipeptides, linear dipeptides, and amino acids. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 1551643 nih.gov, 98153 nih.gov |
| Glycine | 750 nih.gov |
| Alanine | 5950 nih.gov |
| Diketopiperazine | (Various, e.g., 118855614 cenmed.com, 91810603 nih.gov, 57703964 nih.gov, 72670 epa.gov) |
Data Tables
However, we can represent some conceptual information in a table format based on the described biochemical roles:
| Biochemical Role | Description |
| Metabolite | Identified as a metabolite with potential biological roles. smolecule.com |
| Cellular Metabolism Contributor | Believed to contribute to cellular metabolic processes. smolecule.com |
| Protein Synthesis/Turnover | May contribute to protein synthesis and is a product/substrate in turnover. smolecule.combartleby.com |
| Interaction with Biomolecules | Interacts with other biomolecules, including proteins and metal ions. smolecule.comresearchgate.net |
| Hydrolysis Substrate | Undergoes hydrolysis to yield glycine and alanine. smolecule.combartleby.com |
| Cyclodehydration Precursor | Can undergo cyclodehydration to form diketopiperazines. researchgate.net |
This table summarizes the key biochemical roles discussed, drawing directly from the provided information. Detailed research findings, such as specific reaction kinetics or quantitative interaction data, would require access to the full scientific literature cited in the search results.
Peptidase and Protease Interactions
This compound functions as a substrate for various peptidases and proteases, enzymes that catalyze the hydrolysis of peptide bonds. smolecule.com This interaction is crucial for the breakdown of this compound into its constituent amino acids, glycine and alanine, which can then be utilized in downstream metabolic pathways. smolecule.combartleby.com
This compound as a Substrate for Peptidases
The hydrolysis of the peptide bond in this compound is a hydrolysis reaction that requires the addition of water and is catalyzed by peptidases or proteases. smolecule.combartleby.com These enzymes possess specific active sites that recognize and bind to the peptide bond, facilitating its cleavage. bartleby.com
Glycyl-L-alanine has been identified as an acyl acceptor for certain DD-peptidases, such as the Streptomyces R61 DD-peptidase. nih.govnih.gov These bacterial enzymes are known to catalyze transpeptidation reactions. nih.gov Studies have shown that certain Gly-l-Xaa dipeptides, including glycyl-l-alanine, can serve as effective acyl acceptors for this enzyme. nih.govnih.gov The active site of the Streptomyces R61 DD-peptidase exhibits a dual specificity, accommodating both d-amino acids and Gly-l-Xaa peptides as acyl acceptors. nih.gov
Enzyme kinetics provides insights into the interaction between enzymes and their substrates by measuring reaction rates under varying conditions. americanpeptidesociety.orgwikipedia.orgukrbiochemjournal.org Parameters such as the Michaelis constant (KM) and maximum reaction rate (Vmax) are key indicators of enzyme-substrate affinity and catalytic efficiency. americanpeptidesociety.orgwikipedia.org
Research on the peptidase activity of aminoacylase (B1246476) has involved determining inhibitor constants using this compound as a substrate for several amino acids. nih.gov This indicates that this compound's interaction with this peptidase has been kinetically characterized. nih.gov
Another peptidase, Dipeptidyl peptidase 4 (DPP4), shows a preference for proline or alanine at the P1 position (the penultimate N-terminal residue) in peptide substrates. researchgate.net However, DPP4 can still cleave substrates containing glycine at this position, albeit at a slower rate. researchgate.net The P1 position is considered the most significant determinant of DPP4 substrate specificity. biorxiv.org Comparisons of catalytic efficiency have been made between enzymes acting on Gly-containing substrates and their Ala-containing counterparts. frontiersin.org
Specificity with DD-Peptidases
Metabolism by Cytoplasmic Peptidases in Cells
Within cells, cytoplasmic peptidases play a vital role in the degradation of peptides. nih.gov Peptides generated by proteasomes are rapidly broken down into individual amino acids by these enzymes. nih.gov Human red blood cells, for instance, contain abundant cytoplasmic peptidases capable of hydrolyzing circulating oligopeptides. nih.gov Upon entering red blood cells, dipeptides like this compound can undergo hydrolysis or be transformed into new compounds. nih.gov The hydrolysis of this compound specifically yields glycine and alanine, a reaction catalyzed by intracellular peptidases or proteases. smolecule.combartleby.com The metabolism of small neutral amino acids, including glycine and alanine (the components of this compound), occurs within the cytosol. mdpi.com
Transport Mechanisms of this compound and Related Amino Acids
The movement of this compound and other amino acids across biological membranes is facilitated by specific transport mechanisms.
Applications of Glycylalanine in Advanced Materials and Biotechnology
Model Dipeptide Systems in Materials Science
Dipeptides like glycylalanine are frequently employed as simplified models to understand the behavior of more complex peptide and protein systems in materials science contexts. Their small size facilitates computational simulations and experimental studies that would be challenging with larger biomolecules.
Protein Folding Models
Understanding how proteins achieve their intricate three-dimensional structures is a fundamental challenge in biology and has significant implications for materials design. This compound serves as a model system to study protein folding dynamics due to its small size and well-defined structure smolecule.com. Researchers utilize it to investigate folding pathways, rates, and the factors influencing protein stability smolecule.com. Studies involving mutations, such as glycine (B1666218) to alanine (B10760859) substitutions in larger protein domains, have provided insights into how such changes can affect folding rates and pathways, highlighting the utility of alanine-containing sequences in these models nih.govnih.gov. Simple lattice models that incorporate features like hydrogen bonding and side-chain directionality, validated in part by studying small peptides, can capture aspects of protein folding and aggregation plos.org.
Protein-Protein Interaction Models
The simple structure of this compound also allows for controlled modification and analysis of its interactions with other proteins or molecules, aiding in the understanding of protein recognition and binding mechanisms smolecule.com. This is crucial for areas like drug development and the design of biomaterials that interact specifically with biological targets smolecule.com. Computational models, including deep learning techniques, are being developed to predict protein-protein interactions, and while not exclusively focused on this compound, the principles learned from studying smaller systems contribute to the development of these advanced predictive tools ceur-ws.orgnih.govbiorxiv.org.
Biomaterial Design
This compound can be incorporated into the design of various biomaterials, leveraging its biocompatibility and ability to self-assemble or participate in controlled structural formations.
Self-Assembling Hydrogels
This compound can be incorporated into hydrogels, which are biocompatible materials with significant water-holding capacity smolecule.com. By manipulating the peptide sequence, researchers can create hydrogels with specific properties tailored for applications such as drug delivery, tissue engineering, and wound healing smolecule.com. Self-assembling peptide hydrogels, formed by the spontaneous assembly of peptides into ordered nanostructures, are increasingly used in 3D cell culture and regenerative medicine due to their ability to mimic the extracellular matrix cellgs.commdpi.comfrontiersin.orgresearchgate.net. These hydrogels form through noncovalent interactions like hydrogen bonding and hydrophobic interactions frontiersin.orgresearchgate.net. The process typically involves peptides self-assembling into secondary structures and nanofibers, which then entangle to form a 3D network frontiersin.org. This compound-containing peptides can contribute to the formation of such self-assembling structures smolecule.com.
Biomimetic Materials
This compound's simple structure mimics aspects of natural proteins, making it a valuable tool for designing biomimetic materials smolecule.com. These materials aim to replicate the structure and function of biological tissues and can find applications in prosthetics, implants, and regenerative medicine smolecule.com. For instance, peptide-based bio-metal-organic frameworks (bio-MOFs) have been developed using dipeptides like this compound, demonstrating the potential of these simple peptides in creating novel porous materials with potential applications in catalysis, biosensing, and biomedical applications nih.govacs.org. The flexibility of dipeptides like this compound allows them to adapt their conformation, which is a key property utilized in the design of these materials preprints.org.
Biomedical Applications
Beyond their use as model systems and components in biomaterials, this compound and peptides containing it have potential direct and indirect biomedical applications. While specific dosage and safety profiles are outside the scope, research indicates potential uses. This compound serves as a building block for short peptides with potential therapeutic applications, which can be designed to target specific proteins or processes involved in diseases smolecule.com. It is also explored in the context of drug discovery and development, particularly in building models of protein-ligand interactions to understand how drugs bind to their targets smolecule.com. The study of dipeptides like this compound in aqueous solutions also contributes to understanding drug-amino acid/peptide interactions, which can influence protein conformation and stability taylorandfrancis.com. Furthermore, some research explores the piezoelectric and pyroelectric properties of amino acids and dipeptides, suggesting their potential in biomedical devices and energy harvesting applications researchgate.netmdpi.comdntb.gov.uafrontiersin.org.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound, DL- | 98153 |
| Glycyl-L-alanine | 1551643 |
| Glycine | 752 |
| Alanine | 595 |
| Glycylglycine | 10809 |
| L-alanine | 60597 |
| D-alanine | 602 |
| Carnosine | 439440 |
| Glutathione | 124383 |
| Diphenylalanine (Phe-Phe) | 71667 |
| Glycylglutamic acid | 13216 |
| Glycylhistidine | 13221 |
| L-phenylalanine | 614 |
| L-histidine | 773 |
| L-leucine | 6109 |
| L-serine | 5950 |
| L-proline | 145742 |
| L-valine | 6287 |
| L-lysine | 5962 |
| L-aspartic acid | 445 |
| L-glutamic acid | 3303 |
| L-asparagine | 236 |
| L-tyrosine | 145742 |
| L-cysteine | 5857 |
| L-tryptophan | 6305 |
| L-methionine | 6137 |
| L-phenylalanine–l-phenylalanine | 71667 (for diphenylalanine) |
| β-alanyl-l-histidine | 439440 (for carnosine) |
| cyclo-glycyl-L-alanine | 1551643 (linear form CID, cyclic form may have a different CID not found in search) |
| Glycyl-L-alanine hydroiodide monohydrate | No specific CID found, related to Glycyl-L-alanine (1551643) |
| Glycyl-L-alanine hydrobromide monohydrate | No specific CID found, related to Glycyl-L-alanine (1551643) |
| Glycyl-L-alanine hydrochloride | No specific CID found, related to Glycyl-L-alanine (1551643) |
| Glycyl-leucine | 13222 |
| Glycyl-serine | 102466 |
| Alanyl-alanine | 5484352 |
| Serylglycine | 7009643 |
| Leucyl-glycine | 13222 (for Glycyl-leucine, Leucyl-glycine is an isomer) |
| Alanylleucine | 13222 (for Glycyl-leucine, Alanylleucine is an isomer) |
| Aspartame | 134535 |
Data Table Examples (Illustrative based on search findings):
Table 1: Glycyl-L-alanine Hydroiodide Monohydrate Crystal Structure Parameters
| Parameter | Value | Unit |
| Space Group | P2₁ | - |
| Molecules per Unit Cell | 2 | - |
| a | 7.747 | Å |
| b | 6.435 | Å |
| c | 10.941 | Å |
| α | 90 | ° |
| β | 107.53(3) | ° |
| γ | 90 | ° |
| V | 520.1(7) | ų |
Data extracted from search result preprints.orgmdpi.comdntb.gov.ua. This table is illustrative and would ideally be interactive in a digital format.
Table 2: Pyroelectric Coefficient of Glycyl-L-alanine Hydroiodide Monohydrate
| Temperature (K) | Pyroelectric Coefficient (µC·m⁻²K⁻¹) |
| 100 | 2 |
| 345 | 45 |
| 357 | 15.5 |
Data extracted from search result preprints.orgmdpi.comdntb.gov.ua. Note that the value at 345K is from one source, while the range 100-357K with varying coefficients is from another. This table is illustrative and would ideally be interactive in a digital format.
Table 3: Effect of Glycine to Alanine Substitution on Protein Folding Rate
| Protein Domain | Mutation | Effect on Folding Rate Constant | Source |
| B-domain of protein A | Gly29 to Ala | Increased by threefold | nih.gov |
Data extracted from search result nih.gov. This table is illustrative and would ideally be interactive in a digital format.
Drug Discovery and Development
This compound plays a role in drug discovery and development, primarily as a tool for studying fundamental interactions and as a potential component of therapeutic agents.
Understanding how proteins interact with small molecules (ligands) is fundamental to rational drug design. This compound is employed in the creation of models to study these crucial protein-ligand interactions. This helps researchers understand how potential drug molecules might bind to their biological targets, aiding in the design of more effective and selective drugs with potentially fewer side effects. smolecule.com The study of protein-ligand interactions is central to understanding molecular biology and is critical for drug discovery and design. mdpi.comnih.gov Various models, including the "lock-and-key," "induced fit," and "conformational selection," are used to explain protein-ligand binding mechanisms. mdpi.comresearchgate.net Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) provide high-resolution structures of proteins and their complexes with ligands, facilitating the study of structural changes upon binding. mdpi.com
This compound serves as a building block for the synthesis of short peptides that hold potential as therapeutic agents. smolecule.com These peptides can be designed to target specific proteins or biological processes implicated in various diseases, including cancer, inflammation, and infections. smolecule.com Modified synthetic peptides are an area of research for enhancing therapeutic efficacy and expanding applications in different disease contexts. researchgate.net Dipeptides and tripeptides, including this compound, continue to be of interest for therapeutic drug development. bachem.com
Protein-Ligand Interaction Models
Potential Therapeutic Uses
While research is ongoing, this compound and related dipeptides are being investigated for potential therapeutic applications. Dipeptides, in general, can exhibit various biological functions, such as acting as neurotransmitters or hormones, or participating in immune responses. ontosight.ai The specific configuration of amino acids within a dipeptide can influence its interaction with biological systems, potentially affecting its metabolism, efficacy, and specificity in therapeutic contexts. ontosight.ai
Environmental Applications
This compound and peptides derived from it show promise in environmental applications, particularly in addressing pollution and monitoring environmental conditions.
Bioremediation of Pollutants
This compound-based peptides have demonstrated potential in the bioremediation of pollutants. They can be used to degrade and remove contaminants such as heavy metals and organic compounds from the environment. smolecule.com This approach offers an environmentally friendly and sustainable method for environmental cleanup. smolecule.com Bioremediation utilizes biological agents, often microbes, to remove or neutralize hazardous substances from contaminated sites. ysu.am Microbial glycoconjugates, which can include peptide structures, can enhance the degradation of toxic pollutants by increasing their bioavailability. nih.gov
Biosensors for Environmental Monitoring
This compound can be incorporated into biosensors designed for detecting specific pollutants or monitoring environmental changes. smolecule.com These biosensors provide capabilities for real-time monitoring of factors like water quality and air pollution. smolecule.com Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological or chemical signal into a measurable output. scirp.orginsidegnss.com They are increasingly used in environmental monitoring due to their potential for rapid, cost-effective, and in-situ analysis. scirp.orgnih.gov Recent advancements include the use of nanomaterials and genetic engineering to improve the sensitivity and selectivity of microbial biosensors for environmental applications. scirp.orgfrontiersin.org
Nonlinear Optical (NLO) Materials
The study of nonlinear optical (NLO) materials is crucial for advancements in photonics, including applications in frequency conversion, optical limiting, optical modulators, optical data storage, and optical information processing. Organic molecular crystals are particularly promising for NLO applications due to their potentially high optical nonlinearity and the flexibility offered by molecular design. Amino acid crystals, being organic crystals, are widely studied NLO materials. jocpr.comtsijournals.com A key requirement for a material to exhibit second harmonic generation (SHG), a significant NLO property, is that its crystal structure must be non-centrosymmetric. jocpr.commdpi.com
Single crystals of Glycyl-L-Alanine (GLA) have been synthesized and characterized for their potential use in NLO devices. jocpr.comtsijournals.com Studies involving single crystal X-ray diffraction of GLA have confirmed that it crystallizes in the orthorhombic system with the P2₁2₁2₁ space group, which is non-centrosymmetric, thus fulfilling a fundamental requirement for SHG activity. jocpr.com
Optical characterization of GLA crystals includes UV-Vis-NIR spectral studies, which show low absorption in the visible wavelength region (400nm to 800nm). tsijournals.com The transparency of the crystal across a wide range (250nm-1200nm) without significant absorption peaks is an essential characteristic for NLO crystals, allowing for efficient light transmission and interaction necessary for nonlinear optical effects. tsijournals.com The SHG activity of GLA has been confirmed using techniques such as the Nd:YAG laser. tsijournals.com
While research also explores other dipeptides, particularly aromatic ones like diphenylalanine, for enhanced NLO properties through self-assembly into nanostructures, Glycyl-L-Alanine itself demonstrates intrinsic NLO characteristics due to its crystal structure. mdpi.comnih.govrsc.orgrsc.org
Piezoelectric and Pyroelectric Properties
Piezoelectricity is the ability of a material to generate an electric charge in response to applied mechanical stress, while pyroelectricity is the ability of a material to generate a temporary voltage when it is heated or cooled. Both properties are characteristic of crystalline materials that lack a center of symmetry. mdpi.com Biological materials, being highly ordered, can exhibit these properties. researchgate.net Amino acids and dipeptides are fundamental biological building blocks that can crystallize in non-centrosymmetric structures, making them candidates for piezoelectric and pyroelectric applications. mdpi.comresearchgate.netresearchgate.net
Specific hydrated halide salts of glycyl-L-alanine have been investigated for their pyroelectric properties. Glycyl-L-alanine hydrobromide monohydrate and glycyl-L-alanine hydroiodide monohydrate are isostructural and crystallize in the polar space group P2₁, possessing a polar axis parallel to the b-axis, which allows them to be pyroelectric. researchgate.nettandfonline.com
Research on a polymorph of glycyl-L-alanine hydroiodide monohydrate (Gly-L-Ala. HI. H₂O) synthesized from chiral cyclo-glycyl-L-alanine has further demonstrated these properties. This polymorph also crystallizes in the polar space group P2₁. dntb.gov.uapreprints.org The pyroelectric coefficient (P₂) for glycyl-L-alanine hydrobromide monohydrate has been measured, showing values ranging from 0.2 to 16.0 µC·m⁻²·K⁻¹ between 100K and 362K. researchgate.nettandfonline.com For glycyl-L-alanine hydroiodide monohydrate, the pyroelectric coefficient ranges from 2 to 15.5 µC·m⁻²·K⁻¹ between 100K and 357K. researchgate.nettandfonline.com
When embedded into electrospun polymer fibers, this polymorph of glycyl-L-alanine HI. H₂O has displayed an effective piezoelectric coefficient (dₑff) of 280 pC/N, suggesting its suitability for energy harvesting applications. mdpi.comdntb.gov.ua The pyroelectric coefficient for this polymorph was reported as high as 45 µC/m²K at 345 K. mdpi.comdntb.gov.uapreprints.org
These findings indicate that specific crystalline forms and derivatives of this compound possess notable piezoelectric and pyroelectric characteristics, positioning them as potential components in bio-inspired electromechanical devices.
Here is a summary of reported pyroelectric coefficients for this compound halide monohydrates:
| Compound | Temperature Range (K) | Pyroelectric Coefficient (µC·m⁻²·K⁻¹) | Reference |
| Glycyl-L-alanine hydrobromide monohydrate | 100 - 362 | 0.2 - 16.0 | researchgate.nettandfonline.com |
| Glycyl-L-alanine hydroiodide monohydrate | 100 - 357 | 2 - 15.5 | researchgate.nettandfonline.com |
| Glycyl-L-alanine hydroiodide monohydrate* | 345 | 45 | mdpi.comdntb.gov.uapreprints.org |
*Value reported for a specific polymorph.
Integration in Metal-Organic Framework Compounds
Metal-Organic Frameworks (MOFs) are crystalline materials formed by the self-assembly of metal ions or clusters coordinated to organic ligands. berkeley.eduresearchgate.netresearchgate.net These materials are known for their high porosity, large surface area, and tunable properties, making them promising for various applications, including gas separation, storage, and catalysis. berkeley.eduresearchgate.net The incorporation of organic linkers, including amino acids and peptides, allows for the design of MOFs with specific functionalities and structures. researchgate.net
This compound has been utilized as a flexible dipeptide linker in the construction of MOFs. A notable example is a MOF with the formula [Zn(Gly-Ala)₂], which was synthesized using Zn²⁺ ions and the this compound dipeptide. berkeley.eduresearchgate.net This MOF demonstrated adaptable porosity, drawing comparisons to the conformational changes observed in proteins. berkeley.eduresearchgate.net
The use of dipeptides as linkers in MOFs allows for the creation of structures with tailored properties. Research on Zr-based MOFs, such as MOF-808 and UiO-66, has explored their interactions with various dipeptides, investigating factors influencing adsorption and catalytic activity, particularly in peptide bond hydrolysis and formation. rsc.orgkuleuven.beacs.orgchemrxiv.org While these studies may not exclusively focus on this compound as the linker, they highlight the broader potential of incorporating dipeptides into MOF structures to achieve desired material characteristics and functionalities. The flexibility offered by dipeptide linkers like this compound can contribute to the dynamic behavior and adaptable pore sizes of the resulting MOFs. researchgate.net
The integration of this compound into MOFs represents an avenue for developing novel porous materials with potential applications in areas requiring specific molecular recognition or catalytic properties.
Analytical and Detection Methodologies for Glycylalanine
Chromatographic Techniques
Chromatographic techniques are widely used for the separation and analysis of peptides like glycylalanine based on their differential interactions with a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for separating and analyzing peptides, including this compound researchgate.netcapes.gov.brwindows.net. HPLC separations can be performed in reversed-phase mode windows.net. Analyte retention times in HPLC can be controlled by adding small amounts of organic modifiers to the mobile phase windows.net. Chiral HPLC columns, such as those utilizing ligand exchange mechanisms with chiral selectors like D-penicillamine complexed with a metal ion (often copper), can be used for the direct resolution of chiral amino acids and dipeptides windows.net. In such systems, the separation is based on the formation of reversible diastereomeric metal complexes between the chiral selector and the chiral solute windows.net.
HPLC can be coupled with mass spectrometry (HPLC-MS or HPLC-MS/MS) for enhanced identification and quantification researchgate.netcapes.gov.brnasa.gov. This hyphenated technique provides preliminary detection based on retention time and high-resolution exact mass, followed by more rigorous analysis for unambiguous identification and quantification nasa.gov.
Amino Acid Analyzer
Amino acid analyzers are specialized chromatographic systems designed for the separation and quantification of amino acids and sometimes small peptides. These analyzers typically employ cation exchange chromatography followed by post-column derivatization with a chromogenic reagent like ninhydrin (B49086), which reacts with amino groups to form colored compounds that can be detected spectrophotometrically hitachi-hightech.comsci-hub.se. This method allows for the separation and analysis of a wide range of amino acids and can be applied to the analysis of protein hydrolysates or physiological fluids hitachi-hightech.comsykam.comsykam.com. While primarily designed for individual amino acids, some systems and methods may be adapted for dipeptides. The reaction of ninhydrin with primary amino groups forms a purple dye known as Ruhemann's purple, which is the basis for detection sci-hub.se.
Amino acid analyzers offer high resolution separations and sensitivity for amino acids sykam.comsykam.com. Modern amino acid analyzers can separate and analyze a significant number of amino acids found in protein hydrolysates and physiological fluids hitachi-hightech.com.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to identify and quantify compounds based on their mass-to-charge ratio. It is frequently coupled with chromatographic techniques like HPLC for the analysis of peptides such as this compound nih.govresearchgate.netcapes.gov.brnasa.gov.
Various mass spectrometric methods can be applied to this compound. These include electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS), which can detect charged ions of peptides researchgate.net. Tandem mass spectrometry (MS/MS), such as collision-induced dissociation (CID), is a well-established technique for obtaining sequence information of peptides researchgate.net. MS/MS in multiple reaction monitoring (MRM) mode with stable isotope dilution or standard addition is considered a highly sensitive and reproducible method for quantification mdpi.com.
Mass spectrometry data for this compound (DL-Glycylalanine) is available, including GC-MS and MS-MS spectra with information on precursor ions and fragment m/z values nih.gov. For instance, MS-MS data for the [M+H]+ precursor ion at m/z 147.0764 shows fragment ions at m/z 129 and 101 nih.gov.
Negative ion mass spectrometry has also been used to study the formation of negative ions of dipeptides like this compound under conditions of resonant electron capture researchgate.netrsc.org. This involves studying the fragmentation pathways of negative molecular ions researchgate.netrsc.org.
Elemental Analysis
Elemental analysis is used to determine the elemental composition of a compound. For this compound, which has the molecular formula C₅H₁₀N₂O₃, elemental analysis would confirm the presence and ratio of carbon, hydrogen, nitrogen, and oxygen chemscene.comjocpr.comadelaide.edu.au. This technique is often used to characterize synthesized compounds and confirm their purity and identity researchgate.net. Studies on this compound and its complexes have utilized elemental analysis as a characterization method researchgate.net. Energy dispersive X-ray analysis (EDAX), a microanalytical technique, can confirm the presence of elements like carbon, nitrogen, and oxygen in this compound crystals jocpr.com.
Spectrophotometric Methods
Spectrophotometric methods involve measuring the absorption or transmission of light by a substance at specific wavelengths. While aliphatic amino acids and simple peptides like this compound lack strong chromophores for direct UV/Vis detection, they can be analyzed spectrophotometrically after derivatization with a suitable reagent ijpsonline.com.
One common approach is the ninhydrin reaction, which produces a colored product (Ruhemann's purple) with primary amino groups that can be detected spectrophotometrically sci-hub.seijpsonline.com. This reaction is widely used in amino acid analysis sci-hub.seijpsonline.com. Spectrophotometric techniques have also been used in studies involving the complex formation of this compound with metal ions, where changes in absorbance indicate complex formation scispace.com.
A simple colorimetry method using dichlone (B92800) in the presence of sodium bicarbonate has been developed for the estimation of amino acids like glycine (B1666218) and alanine (B10760859), which could potentially be adapted or relevant for this compound analysis after hydrolysis ijpsonline.com. Amino acids derivatized with dichlone show maximum absorbance at 470 nm ijpsonline.com.
Spectrophotometric titrations can be used to study the interaction of this compound with metal ions, by monitoring the absorbance changes at specific wavelengths as a function of pH or metal-ligand ratio scispace.com.
Microanalytical Techniques (e.g., EDAX)
Microanalytical techniques allow for the elemental analysis of very small samples or specific areas of a sample. Energy Dispersive X-ray Analysis (EDAX or EDX), often coupled with electron microscopy (SEM or TEM), is a microanalytical technique used for elemental analysis jocpr.comejh.itwikipedia.orgnih.govresearchgate.net.
EDAX involves exciting a sample with a beam of electrons, which causes the emission of characteristic X-rays from the elements present wikipedia.org. The energy and number of these X-rays are measured by an EDX spectrometer, allowing for the identification and estimation of the relative abundance of elements in the sample wikipedia.org. EDAX can provide both semi-qualitative and semi-quantitative elemental information ejh.itresearchgate.net.
EDAX has been used to confirm the presence of elements such as carbon, nitrogen, and oxygen in this compound crystals jocpr.com. It can also detect the presence of dopants or other elements incorporated into the crystal structure jocpr.com. This technique is valuable for characterizing the elemental composition of materials at a microscopic level ejh.itnih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 98153 |
| Glycine | 752 |
| Alanine | 605 |
| Ninhydrin | 10236 |
| Dichlone | 8211 |
| D-Penicillamine | 5979 |
| Thiourea | 6137 |
Radiolabeling for Uptake and Metabolism Studies
Radiolabeling techniques have been employed to investigate the uptake and metabolic fate of this compound in various biological systems. These studies often utilize isotopes such as carbon-14 (B1195169) ([14C]) or tritium (B154650) ([3H]) incorporated into the this compound molecule. Radiolabeled compounds serve as tracers, allowing researchers to track their movement into cells or tissues and follow their subsequent metabolic transformations by measuring the radioactivity.
Research involving radiolabeled dipeptides, including this compound, has provided insights into their transport mechanisms. For instance, studies investigating the uptake of [14C]-labeled glycylproline (B3032158) and glycylsarcosine (B1347041) by human red blood cells observed uptake indicated by the recovery of intact dipeptides in the cytoplasm. However, the uptake of these dipeptides ceased abruptly after a short period (1-2 minutes), unlike that of free amino acids, which continued nih.gov. This suggests a potentially different uptake mechanism for dipeptides compared to their constituent amino acids in this cell type nih.gov. The mechanism of uptake for trace amounts of dipeptides by human red blood cells may involve simple diffusion or a carrier system with weak affinity nih.gov. Intracellular analysis after one minute of incubation revealed varied metabolic profiles for different dipeptides nih.gov.
While some studies have focused on other dipeptides or amino acids, the principles of using radiolabeling to study uptake and metabolism are directly applicable to this compound. For example, radiolabeled amino acids such as [14C]-L-isoleucine and [3H]-L-glutamine are commonly used in metabolism and uptake studies revvity.com. Similarly, [3H]-L-proline is utilized in proline metabolism, amino acid uptake and release, and protein synthesis studies revvity.com. The distribution of tritium among amino acids in proteins obtained from mice exposed to tritiated water has also been analyzed, indicating the extent of metabolic processing based on the relative specific activity of tritium in each amino acid nih.gov.
Studies on proton-coupled amino acid transporters, such as SLC36A1 (hPAT1), have utilized radiolabeled substrates like L-[3H]-Pro to investigate the transport of dipeptides and their mimetics. While glycyl-glycine was found to be transported by SLC36A1, glycyl-alanine was not in one such study researchgate.net. This highlights that transport mechanisms can be specific to the dipeptide structure. The radioactivity counts measured in Caco-2 cell monolayers in these uptake studies were typically between approximately 1000–6000 DPM per well nih.gov.
Radiolabeling, often coupled with techniques like chromatography or mass spectrometry, allows for the detailed analysis of how this compound is taken up by cells or tissues and the subsequent pathways it enters, such as hydrolysis into its constituent amino acids (glycine and alanine) or incorporation into larger molecules. The use of stable isotopes like 15N-glycine and 15N-L-alanine in conjunction with gas chromatography-mass spectrometry (GCMS) has also been established as an alternative to radioactive labeling for studying amino acid metabolism in humans, providing insights into pool sizes, transport rate constants, and flux nih.gov.
The application of radiolabeling in studying this compound would involve synthesizing this compound with a radioactive label at a specific position. Subsequent experiments could involve exposing cells, tissues, or organisms to the radiolabeled this compound and then measuring the radioactivity in different cellular compartments or metabolic products over time. This approach provides quantitative data on uptake rates, efflux, and the rate and extent of metabolism.
Data from radiolabeling studies can be presented in various formats, including tables showing the accumulation of radioactivity in cells or tissues over time, or the distribution of radioactivity among different metabolic products. For example, a hypothetical experiment studying the uptake of [14C]-Glycylalanine by a specific cell line might yield data similar to the following:
| Time (minutes) | Intracellular Radioactivity (DPM/mg protein) |
| 0 | 50 |
| 5 | 450 |
| 15 | 820 |
| 30 | 1150 |
| 60 | 1480 |
Such data tables, coupled with detailed research findings on the chemical form of the detected radioactivity (e.g., intact this compound, free glycine, free alanine, or incorporated into proteins), provide a comprehensive picture of this compound's fate within a biological system. The specific activity of the radiolabeled compound is a crucial parameter in these studies, relating the amount of radioactivity to the mass of the compound pitt.edu.
Advanced Research Topics and Emerging Trends
Interactions with Metal Complexes (e.g., Gold(III) Complexes)
Studies have explored the coordination ability of glycylalanine with metal ions, particularly gold(III) complexes. These investigations aim to understand how this compound binds to metal centers, providing insights relevant to its behavior in biological contexts and potential applications in materials science. For instance, structural characterization of complexes formed between this compound and gold(III) has been conducted using techniques like 1H NMR, ESI-MS, HPLC–MS–MS, TGV, and DSC methods. capes.gov.br These studies indicate that this compound can coordinate with gold(III) through its amino group, amide nitrogen, and carboxylate group. capes.gov.brresearchgate.net The resulting complexes often exhibit a near square-planar geometry around the gold center. capes.gov.brresearchgate.net Research into the interactions of gold(III) with peptides like this compound contributes to understanding the potential of gold(III) complexes as antitumor agents and their associated toxicity. rsc.org
Reactivity Towards Radicals (e.g., Hydroxyl Radicals)
The reactivity of this compound towards radicals, such as hydroxyl radicals (•HO), has been examined to understand its behavior under oxidative stress conditions. smolecule.com Hydroxyl radicals are highly reactive and short-lived species that play a significant role in radical chemistry and are important in atmospheric chemistry and radiation chemistry. wikipedia.orgiiab.me Studies have investigated the reactions of hydroxyl radicals with amino acids and peptides, including this compound, in aqueous solutions. rsc.orgnih.gov These reactions can lead to the decomposition of the peptide. rsc.orgnih.gov At lower pH levels, this compound can produce decarboxylation radicals that may undergo dimerization or disproportionation. smolecule.com The reactivity of this compound towards hydroxyl radicals highlights its stability and behavior in the presence of these highly reactive species. smolecule.com
Data Table: Reactivity of this compound with Hydroxyl Radicals
| Radical Species | Environment | Observed Reactivity / Products |
| Hydroxyl Radical | Neutral aqueous soln | Reaction leading to peptide decomposition |
| Hydroxyl Radical | Lower pH | Production of decarboxylation radicals, dimerization, disproportionation |
This compound in Complex Biological Systems
Role in Fibroin Structure and β-Sheet Formation
This compound plays a significant role in the structure of fibroin, the primary protein component of silk. Fibroin from organisms like the silk moth Bombyx mori has a repeating amino acid sequence that frequently includes glycine (B1666218) and alanine (B10760859) residues, such as (Gly-Ser-Gly-Ala-Gly-Ala)n. biotopics.co.ukwikipedia.org The high content of glycine and alanine, which have small side chains, facilitates the tight packing of polypeptide chains into beta-pleated sheets. biotopics.co.ukwikipedia.org This arrangement is crucial for the rigid structure and tensile strength of silk. wikipedia.org In the silk II form of fibroin, which is predominantly composed of beta-sheets, alanine residues contribute to the rigidity of the sheet, helping to maintain a properly pleated structure. researchgate.netnih.gov
Computational Studies of Peptide-Surface Interactions
Computational studies, such as molecular dynamics simulations and quantum chemical methods, are employed to investigate the interactions of peptides like this compound with surfaces. These studies provide valuable information at the atomic level regarding peptide adsorption and binding mechanisms. For example, computational studies have explored the interactions of peptides with metal oxides like zinc oxide and amorphous silica. dtic.mil While a specific interaction with the (110) surface by this compound was observed in simulation in one study, it was not experimentally confirmed. dtic.mil Computational approaches help in understanding the factors influencing peptide-surface interactions, which is relevant in areas like biomimetic chemistry and the design of functional nanocomposites. dtic.mil
Investigations of Dipeptide Conformation in Different Environments
The conformation of dipeptides like this compound is influenced by their environment, including the presence of water molecules. Molecular dynamics and quantum chemical studies have been used to investigate the solvation of this compound in water. tandfonline.comtandfonline.comtandfonline.com These studies analyze hydrogen bond interactions and the influence of the solvent on the dipeptide's structure. tandfonline.comtandfonline.comtandfonline.com For instance, studies on cyclo(glycyl-alanine) have shown that the solvation pattern affects the conformations of the dipeptide. tandfonline.comtandfonline.com The formation of a solvation shell around the dipeptide, primarily through hydrogen bonding, contributes significantly to the interaction energies. tandfonline.comtandfonline.com Different computational force fields can reproduce features of the hydration structure of this compound, with some being capable of capturing changes in the local environment due to conformational transitions. tandfonline.com
Quantum Chemical Studies on Dipeptide Properties
Quantum chemical methods, including ab initio Hartree-Fock, Density Functional Theory (DFT), and Møller–Plesset perturbation theory, are applied to study the molecular properties of this compound and peptide bond formation. mdpi.comnih.govresearchgate.net These studies provide fundamental atomic-scale information and quantitative energetic data. mdpi.com Quantum chemical calculations can explore the effect of hydration on the structures and stability of different conformers of this compound, including neutral and zwitterionic forms. researchgate.net They can also be used to calculate properties such as binding energies, vibrational frequencies, and NMR parameters like chemical shifts. tandfonline.comtandfonline.comresearchgate.net Such studies contribute to a deeper understanding of the electronic structure, bonding, and reactivity of this compound at a fundamental level.
Q & A
Q. What are the established methods for synthesizing Glycylalanine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling. For SPPS, Fmoc-protected glycine is immobilized on resin, followed by deprotection and coupling with alanine. Critical parameters include coupling agent efficiency (e.g., HBTU/HOBt), solvent polarity (DMF or DCM), and reaction time. Post-synthesis, reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is used for purification, with yields typically ranging from 65–85% depending on side-reaction suppression . Mass spectrometry (ESI-MS) and H/C NMR confirm molecular identity and purity.
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Structural characterization employs:
- NMR Spectroscopy : H NMR (DO, 400 MHz) identifies backbone amide protons (δ 7.8–8.2 ppm) and side-chain methyl groups (δ 1.2–1.5 ppm).
- FTIR : Amide I (1650 cm) and II (1550 cm) bands confirm peptide bonding.
- X-ray Crystallography : Single-crystal analysis reveals planar peptide bonds and hydrogen-bonding networks.
Physicochemical properties (logP, pKa) are determined via shake-flask partitioning and potentiometric titration.
Q. What protocols ensure the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies use accelerated degradation tests:
- Thermal Stability : Lyophilized samples stored at -20°C retain >95% purity over 12 months, while aqueous solutions (pH 7.4, 25°C) degrade by 15% in 30 days.
- Photostability : UV-Vis spectroscopy monitors absorbance changes (λ = 220 nm) under controlled light exposure.
- pH Sensitivity : Degradation kinetics (HPLC tracking) show maximal stability at pH 6–7.
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve contradictions in this compound’s conformational behavior across experimental studies?
- Methodological Answer : Contradictions in NMR vs. crystallography data (e.g., trans vs. cis amide populations) are addressed using MD simulations (GROMACS/AMBER) with explicit solvent models. Simulations at 300 K and 1 atm reveal that solvation entropy favors trans conformers (85% prevalence), while crystal packing forces stabilize cis forms. Free-energy calculations (umbrella sampling) quantify rotational barriers (~12 kcal/mol) .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What experimental designs optimize this compound’s role as a substrate in enzyme kinetics studies?
- Methodological Answer : For protease cleavage assays:
- Enzyme Selection : Trypsin or chymotrypsin (0.1–1.0 μM) in Tris-HCl buffer (pH 8.0, 25°C).
- Kinetic Monitoring : Fluorescence quenching (λ = 280 nm, λ = 340 nm) tracks this compound hydrolysis.
- Data Analysis : Michaelis-Menten parameters (K, V) are derived using nonlinear regression (GraphPad Prism). Discrepancies in reported K values (e.g., 0.5–1.2 mM) arise from ionic strength variations, requiring standardized buffer conditions.
Q. How do advanced statistical tools reconcile conflicting thermodynamic data for this compound’s solvation energetics?
- Methodological Answer : Discrepancies in ΔG values (±2 kcal/mol) are resolved via:
- Primary Analysis : Isothermal titration calorimetry (ITC) measures direct binding enthalpies.
- Replicated Analysis : Density functional theory (DFT) calculations (B3LYP/6-31G*) validate experimental ΔG values.
- Multivariate Regression : Design Expert software identifies confounding variables (e.g., solvent polarity, ion pairing) and optimizes experimental replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
